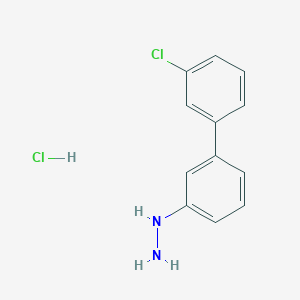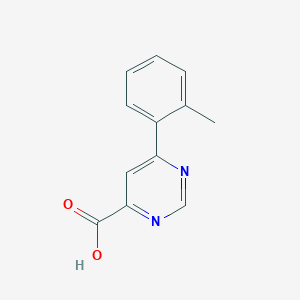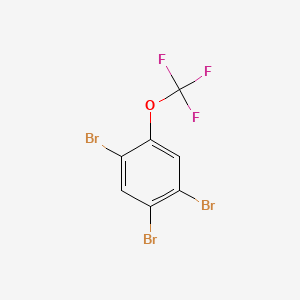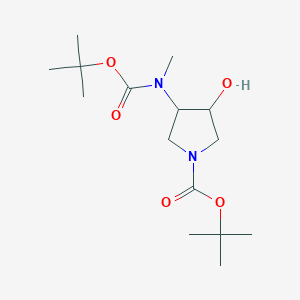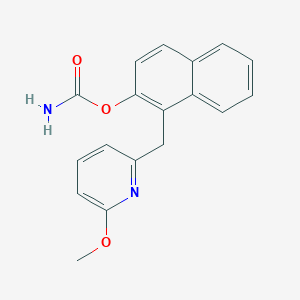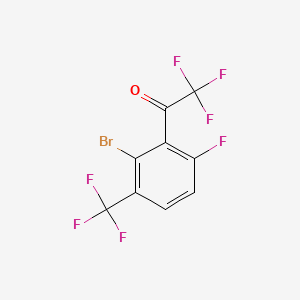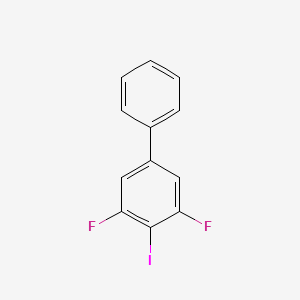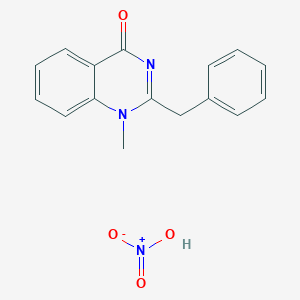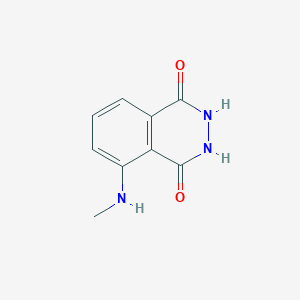
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family This compound is characterized by the presence of a hydroxy group at the 4th position and a methylamino group at the 8th position on the phthalazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phthalazinone core structure.
Hydroxylation: Introduction of the hydroxy group at the 4th position can be achieved through hydroxylation reactions using appropriate reagents and catalysts.
Methylamination: The methylamino group is introduced at the 8th position through a methylamination reaction, which involves the use of methylamine and suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy and methylamino groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the methylamino group at the 8th position.
8-Methylaminophthalazin-1(2H)-one: Lacks the hydroxy group at the 4th position.
Phthalazin-1(2H)-one: Lacks both the hydroxy and methylamino groups.
Uniqueness
4-Hydroxy-8-(methylamino)phthalazin-1(2H)-one is unique due to the presence of both hydroxy and methylamino groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
5-(methylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-10-6-4-2-3-5-7(6)9(14)12-11-8(5)13/h2-4,10H,1H3,(H,11,13)(H,12,14) |
InChIキー |
VOQOISCWQWDUCM-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC2=C1C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


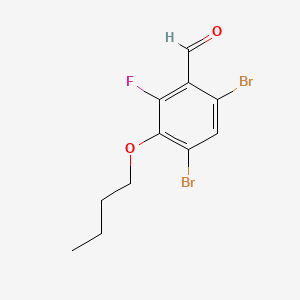

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
